Enantiomeric Configuration vs. (R)-Enantiomer
(S)-1,4-Ditosyl-2-butanol (CAS 99520-82-8) possesses an absolute 'S' configuration at its C2 chiral center, as defined by its IUPAC name and InChIKey [1]. This is the primary differentiation from its (R)-enantiomer, (R)-1,4-Ditosyloxy-2-butanol (CAS 170305-50-7), which has the 'R' configuration . In pharmaceutical synthesis, the use of the correct enantiomer is mandatory to generate the desired stereoisomer of the target drug, as regulatory bodies require rigorous control of chiral purity [2].
| Evidence Dimension | Absolute Configuration at C2 Chiral Center |
|---|---|
| Target Compound Data | (S) |
| Comparator Or Baseline | (R)-1,4-Ditosyloxy-2-butanol |
| Quantified Difference | Opposite enantiomer (mirror image) |
| Conditions | Structural determination via X-ray crystallography or VCD, and confirmed by synthesis from chiral precursors |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for developing enantiopure pharmaceuticals, as the wrong enantiomer will lead to a different, potentially inactive or toxic, compound.
- [1] PubChem. (S)-1,4-Ditosyl-2-butanol (Compound Summary). CID 57357204. View Source
- [2] Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. View Source
